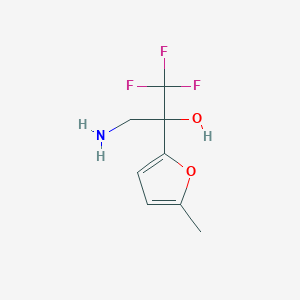
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10F3NO2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with 5-methylfuran-2-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar structure but lacks the furan ring.
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar structure but with a methyl group instead of the furan ring.
Uniqueness
The presence of the 5-methylfuran-2-yl group in 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol distinguishes it from other similar compounds. This unique structure can impart specific properties and activities, making it valuable for various applications in scientific research .
Propriétés
Formule moléculaire |
C8H10F3NO2 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
3-amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10F3NO2/c1-5-2-3-6(14-5)7(13,4-12)8(9,10)11/h2-3,13H,4,12H2,1H3 |
Clé InChI |
AGIOFBJGVWUOQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(CN)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


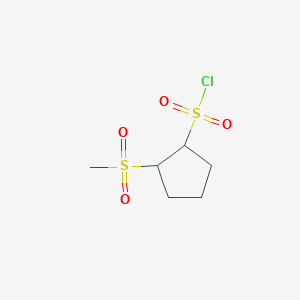
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
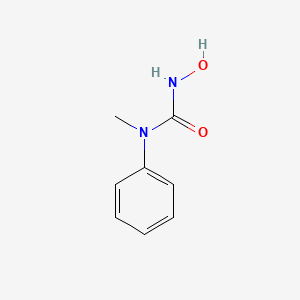
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
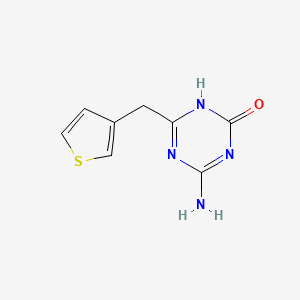
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)

![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
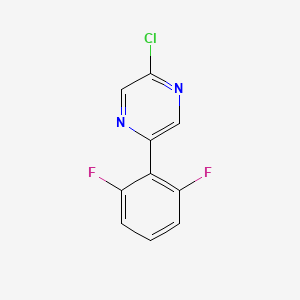

![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
